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Compound of Interest

Compound Name: Timelotem

cat. No.: B15617440

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timelotem is a benzodiazepine derivative with potential applications as an anesthetic,
antipsychotic, anxiolytic, sedative, and anticonvulsant agent. Its primary mechanism of action is
understood to be the enhancement of the neurotransmitter y-aminobutyric acid (GABA) at the
GABA-A receptor. This technical guide provides a comprehensive overview of the chemical
structure, properties, and known pharmacological characteristics of Timelotem. Due to the
limited availability of specific experimental data for Timelotem in publicly accessible literature,
this guide combines computed data with general experimental protocols relevant to the study of
such compounds.

Chemical Structure and Identification
Timelotem is a fluorinated derivative of the pyrazino[1,2-a][1][2]benzodiazepine class.

IUPAC Name: 10-fluoro-3-methyl-7-thiophen-2-yl-1,2,3,4,4a,5-hexahydrobenzolf]pyrazino[1,2-
aj[1][2]diazepine[3]

Chemical Formula:
e Free Base: C17H1sFN3S[2][3]

o Dimaleate Salt: C25H26FN30sS
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CAS Numbers:

e Free Base: 96306-34-2[2][3]

» Dimaleate Salt: 105566-70-9

« Other: 120106-98-1, 105138-32-7[2][3]

Molecular Weight:

e Free Base: 315.4 g/mol [2][3]

o Dimaleate Salt: 547.55 g/mol

Canonical SMILES: CN1CCN2C(C1)CN=C(C3=C2C=C(C=C3)F)C4=CC=CS4[3]
InChl Key: ICHHTOMWWAMJQP-UHFFFAOYSA-N[3]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Timelotem are not readily
available in the literature. The following table summarizes computed data from publicly
available chemical databases.
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Property Value (Computed) Data Source
Molecular Weight (Free Base) 315.4 g/mol PubChem][3]
XLogP3-AA (Octanol-Water

- o 3.2 PubChem|[3]
Partition Coefficient)
Hydrogen Bond Donor Count 0 PubChem|[3]
Hydrogen Bond Acceptor

5 PubChem|[3]

Count
Rotatable Bond Count 1 PubChem|[3]
Topological Polar Surface Area  47.1 A2 PubChem|[3]
Heavy Atom Count 22 PubChem|[2]
Complexity 444 PubChem|[3]

Solubility and Storage:

o Qualitative descriptions suggest that Timelotem is soluble in certain organic solvents.
However, quantitative agueous solubility data is not available.

e For long-term storage, it is recommended to keep the compound at -20°C in a dry and dark
environment. For short-term storage, 0-4°C is suggested.

Pharmacological Properties
Mechanism of Action

Timelotem is a benzodiazepine derivative that exerts its effects by positively modulating the
GABA-A receptor.[4] Benzodiazepines bind to a specific allosteric site on the GABA-A receptor,
distinct from the GABA binding site itself.[5][6] This binding event increases the affinity of GABA
for its receptor, leading to an increased frequency of chloride channel opening and a
subsequent influx of chloride ions into the neuron.[5] The resulting hyperpolarization of the
neuronal membrane potentiates the inhibitory effect of GABA, leading to the observed sedative,
anxiolytic, and anticonvulsant properties.
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Pharmacodynamics

Specific pharmacodynamic studies on Timelotem are limited. However, based on its
classification as a benzodiazepine, its pharmacodynamic effects are expected to be dose-
dependent and related to its positive allosteric modulation of GABA-A receptors. Key
pharmacodynamic parameters that would be relevant to characterize Timelotem include its
ECso (half-maximal effective concentration) for receptor binding and functional potentiation of
GABA-induced currents.

Pharmacokinetics

Detailed pharmacokinetic data for Timelotem, including its absorption, distribution,
metabolism, and excretion (ADME) properties, are not well-documented in the public domain.
For a compound of this nature, key pharmacokinetic parameters to be determined would
include bioavailability, volume of distribution, clearance, and elimination half-life.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the
characterization of Timelotem.

Determination of Octanol-Water Partition Coefficient
(LogP)
The octanol-water partition coefficient is a critical parameter for predicting the lipophilicity and

potential for biological membrane permeability of a drug candidate. The shake-flask method is
a standard approach.

Materials:

Timelotem

n-Octanol (pre-saturated with water)

Purified water (pre-saturated with n-octanol)

Volumetric flasks
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e Centrifuge tubes
e Mechanical shaker
o UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

Prepare a stock solution of Timelotem in n-octanol.
¢ Add a known volume of the Timelotem stock solution to a centrifuge tube.
e Add an equal volume of purified water to the centrifuge tube.

o Securely cap the tube and place it on a mechanical shaker. Shake for a predetermined time
(e.g., 24 hours) to ensure equilibrium is reached.

 After shaking, centrifuge the tube to separate the n-octanol and aqueous phases.
o Carefully withdraw a sample from the aqueous phase and the n-octanol phase.

o Determine the concentration of Timelotem in each phase using a validated analytical
method (e.g., UV-Vis spectrophotometry at a predetermined Amax or HPLC).

o Calculate the LogP value using the following formula: LogP = logio ([Timelotem]octanol /
[Timelotem]water)

GABA-A Receptor Binding Assay

This assay is used to determine the binding affinity of Timelotem for the benzodiazepine
binding site on the GABA-A receptor.

Materials:
¢ [3H]-Flunitrazepam (radiolabeled benzodiazepine)

o Timelotem (unlabeled competitor)
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Membrane preparation from a tissue source rich in GABA-A receptors (e.g., rat cerebral
cortex)

Incubation buffer (e.qg., Tris-HCI buffer, pH 7.4)

Unlabeled diazepam (for determining non-specific binding)
Glass fiber filters

Scintillation vials and scintillation cocktail

Liquid scintillation counter

Procedure:

Prepare a series of dilutions of Timelotem.

In a set of microcentrifuge tubes, add the membrane preparation, a fixed concentration of
[3H]-Flunitrazepam, and varying concentrations of Timelotem.

For total binding, omit the unlabeled competitor.
For non-specific binding, add a high concentration of unlabeled diazepam.

Incubate the tubes at a specific temperature (e.g., 4°C) for a set time to allow binding to
reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell
harvester. This separates the bound from the free radioligand.

Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity
using a liquid scintillation counter.

Calculate the specific binding at each concentration of Timelotem by subtracting the non-
specific binding from the total binding.
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e Analyze the data using non-linear regression to determine the ICso (inhibitory concentration
50%) of Timelotem. The Ki (inhibition constant) can then be calculated using the Cheng-
Prusoff equation.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of Timelotem is not publicly
available. However, based on its chemical structure, a plausible synthetic route could involve a
multi-step process starting from commercially available precursors. The synthesis would likely
involve the construction of the benzodiazepine ring system, followed by the introduction of the
thiophene and fluoro substituents. Researchers interested in synthesizing Timelotem should
consult patents related to similar fused benzodiazepine structures for potential synthetic
strategies.

Visualizations
Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Timelotem at the
GABA-A receptor.
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Experimental Workflow for Timelotem Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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